molecular formula C10H17NO2 B7987762 (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid CAS No. 794499-96-0

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid

Cat. No.: B7987762
CAS No.: 794499-96-0
M. Wt: 183.25 g/mol
InChI Key: WBAFZRWAQJBNFG-KTOWXAHTSA-N
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Description

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid is a chiral compound belonging to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic methods to improve yield and selectivity. Transition-metal catalysis, such as palladium or copper catalysts, is commonly used to facilitate the cyclization and formation of the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid is unique due to its specific chiral configuration and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFZRWAQJBNFG-KTOWXAHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705312
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794499-96-0
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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